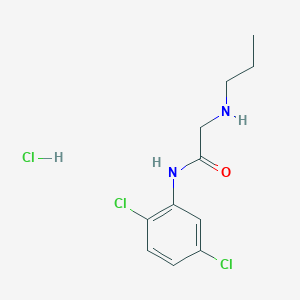

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride

Description

N-(2,5-Dichlorophenyl)-2-(propylamino)acetamide hydrochloride is a synthetic acetamide derivative characterized by a 2,5-dichlorophenyl group attached to the nitrogen atom of the acetamide backbone and a propylamino substituent at the α-carbon position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Structurally, the compound combines electron-withdrawing chlorine atoms (para and meta positions on the phenyl ring) with a flexible propylamino chain, which may influence its pharmacokinetic properties, such as membrane permeability and target binding .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O.ClH/c1-2-5-14-7-11(16)15-10-6-8(12)3-4-9(10)13;/h3-4,6,14H,2,5,7H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIPWDCMJMDFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)NC1=C(C=CC(=C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride typically involves the reaction of 2,5-dichloroaniline with propylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amide with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl Acetamide Derivatives

Key Compounds: 1. 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () - Structural Differences: - Phenyl Substitution: 3,4-dichloro vs. 2,5-dichloro in the target compound. - Amide Substituent: A pyrazolyl group replaces the propylamino chain. - X-ray crystallography reveals conformational flexibility: dihedral angles between the dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, suggesting variable steric hindrance and binding modes .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide ()

- Structural Differences :

- Core Structure : Incorporates a benzothiazole ring instead of a simple phenyl group.

- Substituents : A trifluoromethyl group on the benzothiazole enhances lipophilicity and metabolic stability.

- Functional Implications :

- The benzothiazole moiety may confer fluorescence properties or improve target specificity in enzyme inhibition .

Table 1: Structural and Functional Comparison of Dichlorophenyl Acetamides

Chloroacetamide Pesticides

Key Compounds :

1. Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ()

- Structural Differences :

- Chlorine Position : Single chloro group on the acetamide vs. dichlorophenyl in the target compound.

- Phenyl Substituents : Diethyl and methoxymethyl groups enhance hydrophobicity.

- Functional Implications :

- Widely used as a pre-emergent herbicide; chloro and methoxymethyl groups contribute to soil persistence .

Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) ()

- Structural Differences :

Table 2: Agrochemical Chloroacetamides vs. Target Compound

*LogP values estimated based on substituent contributions.

Biological Activity

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies that elucidate its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C11H14Cl2N2O

- Molecular Weight : 297.15 g/mol

- IUPAC Name : this compound

This compound features a dichlorophenyl group attached to a propylaminoacetamide structure, which is significant for its biological interactions and pharmacological effects.

The mechanism by which N-(2,5-dichlorophenyl)-2-(propylamino)acetamide exerts its effects involves interactions with specific molecular targets, including:

- Enzymes : It may inhibit certain enzymes involved in metabolic pathways.

- Receptors : Potential interactions with neurotransmitter receptors could modulate neural activity.

- Proteins : Binding to various proteins may influence signal transduction pathways.

These interactions lead to modulation of biochemical pathways that are crucial for various physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Analgesic Activity : The compound has shown promise as a pain-relieving agent in preclinical studies.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting specific inflammatory mediators.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest it could induce apoptosis in cancer cell lines, making it a candidate for anticancer therapy .

Case Studies and Research Findings

- In Vitro Studies on Cancer Cell Lines

-

Inflammation Models

- In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

-

Pharmacokinetics and Toxicology

- Studies assessing the pharmacokinetics of the compound indicated favorable absorption and distribution profiles. Toxicological assessments revealed a low incidence of adverse effects at therapeutic doses, supporting its safety for further development.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-2-(propylamino)acetamide hydrochloride, and how can yield and purity be optimized?

Methodological Answer: The synthesis typically involves coupling 2,5-dichloroaniline with propylamino-acetamide intermediates. Key steps include:

- Carbodiimide-mediated coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base to activate the carboxylic acid intermediate .

- Solvent selection : Dichloromethane is preferred for its ability to dissolve both polar and non-polar intermediates, but alternatives like DMF may improve reaction rates.

- Purity control : Post-synthesis purification via recrystallization (e.g., slow evaporation from methylene chloride) enhances crystallinity and removes unreacted starting materials .

- Industrial scaling : Optimize temperature (273 K for activation) and pressure to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- X-ray crystallography : Resolve conformational isomers and hydrogen-bonding patterns (e.g., N–H⋯O interactions) using SHELXL for refinement .

- NMR spectroscopy : Use - and -NMR to confirm the dichlorophenyl group (δ 6.7–8.7 ppm for aromatic protons) and propylamino chain (δ 1.2–3.5 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., m/z ~300–450 range for related acetamides) .

Q. How can researchers design preliminary bioactivity assays for this compound?

Methodological Answer:

- Antimicrobial screening : Use broth microdilution assays (e.g., MIC against E. coli or S. aureus) to assess protein synthesis inhibition, as seen in structurally similar thiazole-acetamides .

- Enzyme inhibition : Test α-glucosidase or kinase activity via fluorometric or colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target specificity?

Methodological Answer:

- Analog synthesis : Replace the propylamino group with heterocycles (e.g., benzoxazole or thiazole) to modulate electronic properties .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for biological targets (e.g., bacterial ribosomes or enzyme active sites) .

- Data table :

Q. What challenges arise in resolving crystallographic data for conformational isomers?

Methodological Answer:

Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50 values) be addressed?

Methodological Answer:

Q. What strategies improve solubility and stability in pharmacological studies?

Methodological Answer:

Q. How can in vivo pharmacokinetic profiles be optimized for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.